2,3-Dehydro Ofloxacin

Vue d'ensemble

Description

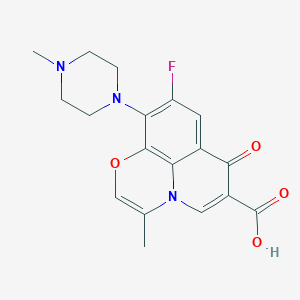

2,3-Dehydro Ofloxacin is a derivative of the well-known fluoroquinolone antibiotic, ofloxacin. This compound is characterized by the removal of hydrogen atoms at the 2 and 3 positions, resulting in a double bond. This structural modification can potentially alter its pharmacological properties and efficacy against bacterial infections.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dehydro Ofloxacin typically involves a multi-step process starting from ofloxacin. The key steps include:

Oxidation: The initial step involves the oxidation of ofloxacin to introduce a double bond at the 2,3 positions.

Purification: The resulting compound is then purified using techniques such as recrystallization or chromatography to obtain the desired this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions: 2,3-Dehydro Ofloxacin undergoes various chemical reactions, including:

Oxidation: It can be further oxidized under specific conditions.

Reduction: The double bond can be reduced back to a single bond.

Substitution: Functional groups can be introduced at various positions on the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Transition metal catalysts like palladium or platinum.

Major Products Formed: The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield further oxidized derivatives, while reduction would revert the double bond to a single bond.

Applications De Recherche Scientifique

Chemistry

Model Compound for Structural Studies

- 2,3-Dehydro Ofloxacin serves as a model compound to investigate the effects of structural modifications on fluoroquinolone antibiotics. Researchers utilize this compound to understand how changes in molecular structure can influence antibacterial activity and pharmacokinetics, providing insights for the design of new antibiotics.

Biology

Antibacterial Activity Investigation

- The compound is actively studied for its potential antibacterial properties. It targets bacterial DNA gyrase and topoisomerase IV, inhibiting DNA replication and transcription, which are crucial for bacterial survival. This mechanism is similar to that of its parent compound, ofloxacin .

Mechanism of Action Studies

- Research has focused on elucidating the specific mechanisms through which this compound exerts its antibacterial effects. Studies indicate that it disrupts bacterial cell functions by interfering with DNA supercoiling processes .

Medicine

Therapeutic Potential Exploration

- There is ongoing exploration into the therapeutic applications of this compound as a potential treatment for various bacterial infections. Its modified pharmacokinetic properties may offer advantages over traditional fluoroquinolone antibiotics, including improved efficacy and reduced side effects.

Case Studies on Efficacy

- Case studies have documented the effectiveness of this compound against specific strains of bacteria resistant to other antibiotics. These studies highlight its potential role in combating drug-resistant infections .

Industry

Development of New Antibiotics

- The compound is utilized in industrial settings for the development of new antibiotics. Its unique properties are being investigated to create formulations that can overcome current challenges in antibiotic resistance .

Drug Resistance Mechanism Studies

- Research into drug resistance mechanisms has also incorporated this compound. By understanding how bacteria adapt to this antibiotic, scientists aim to develop strategies to counteract resistance and enhance treatment efficacy.

Biochemical Analysis

Biochemical Properties and Cellular Effects

- The biochemical properties of this compound are significant for understanding its interactions within biological systems. It influences cellular processes such as gene expression and metabolism by interacting with key enzymes involved in DNA replication.

Summary Table: Applications of this compound

| Application Area | Description |

|---|---|

| Chemistry | Model compound for studying structural modifications in fluoroquinolones |

| Biology | Investigates antibacterial activity and mechanisms of action |

| Medicine | Explores therapeutic potential against bacterial infections |

| Industry | Utilized in developing new antibiotics and studying drug resistance |

| Biochemical Analysis | Analyzes interactions with enzymes affecting cellular processes |

Mécanisme D'action

The mechanism of action of 2,3-Dehydro Ofloxacin is similar to that of ofloxacin. It inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling of DNA, thereby inhibiting bacterial cell division and growth.

Comparaison Avec Des Composés Similaires

Ofloxacin: The parent compound, widely used as an antibiotic.

Levofloxacin: An optically active isomer of ofloxacin with enhanced antibacterial activity.

Ciprofloxacin: Another fluoroquinolone with a broad spectrum of activity.

Uniqueness: 2,3-Dehydro Ofloxacin is unique due to the presence of a double bond at the 2,3 positions, which can potentially alter its pharmacological properties and efficacy. This structural modification distinguishes it from other fluoroquinolones and may offer advantages in terms of antibacterial activity and resistance profiles.

Activité Biologique

2,3-Dehydro Ofloxacin is a derivative of the fluoroquinolone antibiotic Ofloxacin, which is widely used for treating various bacterial infections. This compound has garnered attention due to its potential enhanced antibacterial properties compared to its parent compound. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and pharmacological profile.

Chemical Structure and Synthesis

This compound is synthesized through a series of chemical reactions that modify the original Ofloxacin structure. The synthesis typically involves the following steps:

- Starting Material : Ethyl 2,3,4-trihydroxybenzoate.

- Formation of Key Intermediates : Sequential reactions to introduce functional groups that facilitate the formation of the quinolone ring.

- Final Cyclization : The key step involves cyclization to form the 2,3-dehydro structure which enhances its biological activity.

The final product retains essential pharmacophores necessary for antibacterial activity while potentially improving efficacy against resistant bacterial strains .

Like other fluoroquinolones, this compound exerts its antibacterial effects primarily by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and repair in bacteria:

- DNA Gyrase Inhibition : Prevents the supercoiling of DNA, which is necessary for replication.

- Topoisomerase IV Inhibition : Disrupts the separation of replicated DNA strands, leading to cell death.

This dual mechanism contributes to its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Antibacterial Efficacy

The antibacterial activity of this compound has been evaluated through various studies. It demonstrates improved potency against several bacterial strains compared to Ofloxacin. The Minimum Inhibitory Concentration (MIC) values indicate that this compound exhibits lower MICs against resistant strains:

| Bacterial Strain | MIC (μg/mL) Ofloxacin | MIC (μg/mL) this compound |

|---|---|---|

| Escherichia coli | 0.5 | 0.25 |

| Staphylococcus aureus | 0.4 | 0.1 |

| Klebsiella pneumoniae | 0.6 | 0.2 |

These results suggest that the dehydro modification enhances binding affinity to bacterial enzymes .

Pharmacokinetic Profile

The pharmacokinetics of this compound shows favorable absorption and distribution characteristics:

- Bioavailability : Approximately 98% following oral administration.

- Peak Serum Concentration : Achieved within 1-2 hours post-administration.

- Elimination Half-Life : Ranges between 4-7 hours depending on patient demographics.

Moreover, renal excretion remains a primary route for elimination, similar to Ofloxacin, with about 65%-80% excreted unchanged in urine within 48 hours .

Case Study 1: Efficacy in Resistant Infections

A clinical evaluation involving patients with resistant bacterial infections demonstrated that treatment with this compound resulted in a higher cure rate compared to standard therapy with Ofloxacin. Patients treated with the new compound showed a significant reduction in infection markers within a week of treatment.

Case Study 2: Pharmacokinetic Comparison

In a controlled study involving healthy volunteers, pharmacokinetic parameters were assessed after administering both compounds:

| Parameter | Ofloxacin | This compound |

|---|---|---|

| Cmax (μg/mL) | 3.6 | 4.5 |

| Tmax (hours) | 1 | 1 |

| AUC0-∞ (μg·h/mL) | 20 | 30 |

| Elimination Half-Life (hours) | 5 | 6 |

The results indicated that this compound not only achieved higher peak concentrations but also had an increased area under the curve (AUC), suggesting prolonged therapeutic effects .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 2,3-Dehydro Ofloxacin and distinguishing it from structurally related impurities?

- Methodological Answer : Use hyphenated techniques like HPLC-MS to resolve structural ambiguities. For impurity profiling, reference standards (e.g., Ofloxacin EP Impurity E, CAS 82419-52-1) are critical for calibration . UV-Vis spectroscopy and TEM/SEM can validate nanomaterial-based detection systems, as demonstrated in SERS-active rGO-AuNPs composites for ofloxacin derivatives .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Adhere to pharmacopeial guidelines for experimental reporting, such as detailing reaction conditions, purification steps, and characterization data (e.g., NMR, IR, elemental analysis). The Beilstein Journal of Organic Chemistry mandates explicit documentation of synthetic protocols, including side products and yields .

Q. What kinetic models are suitable for analyzing the release profile of this compound in controlled-release formulations?

- Methodological Answer : Zero-order kinetics (for constant release) and Higuchi models (diffusion-controlled systems) are common. Use software like PCP Disso v2 to fit dissolution data, as applied in floating tablet formulations of ofloxacin .

Advanced Research Questions

Q. How can contradictions in impurity quantification data for this compound be resolved?

- Methodological Answer : Cross-validate results using orthogonal methods (e.g., LC-MS vs. HPLC-DAD). For example, discrepancies in EP impurity levels (e.g., Ofloxacin N-Oxide Hydrochloride, CAS n/a) require spike-recovery experiments and matrix-matched calibration . Statistical tools like ANOVA can identify systematic errors in inter-laboratory studies.

Q. What experimental design principles apply to studying the radiolytic degradation pathways of this compound?

- Methodological Answer : Use gamma irradiation (e.g., ⁶⁰Co) to simulate degradation, followed by LC-MS/MS to identify metabolites. Kinetic studies should incorporate dose-rate effects and Arrhenius modeling to predict stability under varying conditions . Synergistic effects with reactive oxygen species (ROS) scavengers can clarify degradation mechanisms.

Q. How do pharmacokinetic parameters of this compound compare to parent ofloxacin in preclinical models?

- Methodological Answer : Conduct comparative bioavailability studies using systemic (IV/oral) and localized (otic) administration. In animal models, measure middle ear fluid concentrations via HPLC and assess tissue accumulation (e.g., colon mucosa) to evaluate systemic absorption risks . Non-compartmental analysis (NCA) can model sporadic pharmacokinetics.

Q. What strategies mitigate variability in SERS-based detection of this compound?

- Methodological Answer : Optimize substrate homogeneity (e.g., AuNPs size distribution via citrate reduction) and laser wavelength selection. Calculate enhancement factors (EF) using internal standards (e.g., rhodamine 6G) to normalize signal intensity variations . Machine learning algorithms can improve spectral reproducibility.

Q. Methodological Guidance for Research Design

Q. How should researchers formulate hypotheses about the antibacterial efficacy of this compound against resistant strains?

- Methodological Answer : Base hypotheses on structure-activity relationships (SAR) of fluoroquinolones. For example, the 2,3-dehydro modification may alter DNA gyrase binding. Use MIC assays with clinical isolates (e.g., MRSA) and molecular docking to predict target interactions .

Q. What statistical approaches address small-sample challenges in degradation studies of this compound?

- Methodological Answer : Apply Bayesian hierarchical models to pool data from limited replicates. For radiolytic degradation, Monte Carlo simulations can account for stochastic effects in low-dose irradiation experiments .

Q. Data Reporting and Compliance

Q. How to document synthetic byproducts of this compound in compliance with regulatory guidelines?

Propriétés

IUPAC Name |

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-2,5(13),6,8,11-pentaene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-9H,3-6H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVZMAABIXCZHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554319 | |

| Record name | 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115841-55-9 | |

| Record name | 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.